Triisopropylsilyl trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
Triisopropylsilyl trifluoromethanesulfonate, also known as TIPS triflate, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, specifically those that can undergo silylation .
Mode of Action
TIPS triflate acts as a silylating agent, introducing the triisopropylsilyl (TIPS) group into organic compounds . This process is known as silylation, which is a type of protection reaction in organic chemistry. The TIPS group shields reactive sites on the molecule from unwanted reactions, allowing for selective chemical transformations .
Biochemical Pathways
In the context of organic synthesis, TIPS triflate is used to prepare silyloxy acetylenes from lithium acetylides . These silyloxy acetylenes can then be employed in protic acid-promoted cyclizations of arenes, alkynes, and olefins . This highlights the role of TIPS triflate in facilitating complex organic transformations.
Result of Action
The introduction of the TIPS group into organic compounds via silylation can significantly alter the reactivity of the compound . This allows chemists to control the course of subsequent reactions, enabling the synthesis of complex organic molecules with high precision .
Action Environment
TIPS triflate is sensitive to moisture and decomposes in its presence . Therefore, it should be used under anhydrous conditions . It is typically used in a controlled laboratory environment under a chemical fume hood . The use of personal protective equipment is recommended to avoid skin and eye contact .
Biochemical Analysis
Biochemical Properties
Triisopropylsilyl trifluoromethanesulfonate is used to prepare silyloxy acetylenes from lithium acetylides . The silyloxy acetylenes are then employed in protic acid-promoted cyclizations of arenes, alkynes, and olefins
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in organic synthesis. It is used to introduce the TIPS group into molecules, which can then participate in various reactions
Preparation Methods
Triisopropylsilyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilyl chloride with trifluoromethanesulfonic acid . The reaction is typically carried out by adding trifluoromethanesulfonic acid to triisopropylsilyl chloride and stirring the mixture at 60°C for 24 hours . The resulting product is then purified by vacuum distillation at 0.01 mbar and 60°C to obtain a colorless liquid .
Chemical Reactions Analysis
Triisopropylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Silylation of Alcohols: It converts primary and secondary alcohols into their corresponding triisopropylsilyl ethers.
Formation of Enol Silyl Ethers: It reacts with ketones and lactones to form enol silyl ethers.
Protection of Terminal Alkynes: It is used to protect terminal alkynes by forming alkynyltriisopropylsilanes.
Conjugate Addition: It promotes the conjugate addition of alkynylzinc compounds to α,β-enones.
Common reagents used in these reactions include alkynylzinc bromides and lithium acetylides . The major products formed from these reactions are triisopropylsilyl ethers , enol silyl ethers , and alkynyltriisopropylsilanes .
Scientific Research Applications
Triisopropylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis:
Protection of Functional Groups: It is utilized as a protecting group for primary amines and other functional groups in organic synthesis.
Synthesis of Benzothiopyran-4-ones: It is involved in the synthesis of 2-substituted benzothiopyran-4-ones.
Chemical Glycosylation: It plays a role in chemical glycosylation reactions.
Takahashi Taxol Total Synthesis: It is used in the total synthesis of Taxol, a significant anticancer drug.
Comparison with Similar Compounds
Triisopropylsilyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Trimethylsilyl trifluoromethanesulfonate: Used for activating ketones and aldehydes in organic synthesis.
Triethylsilyl trifluoromethanesulfonate: Another silylating agent used in organic synthesis.
Tert-Butyldimethylsilyl trifluoromethanesulfonate: Used for the protection of hydroxyl groups in organic synthesis.
This compound is unique due to its ability to provide a bulky and stable silyl group, making it particularly useful for protecting sensitive functional groups in complex organic molecules .
Biological Activity
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a synthetic compound widely recognized for its applications in organic synthesis. It serves primarily as a silylating agent, enabling the protection of various functional groups, particularly hydroxyl and amine groups. The compound's structure features a silicon atom bonded to three isopropyl groups and a trifluoromethanesulfonyl group, which enhances its reactivity due to the electron-withdrawing nature of the trifluoromethyl group.
Structure and Composition
- Chemical Formula : CHFOS
- Molecular Weight : 286.31 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : Typically >98% in commercial preparations
Reactivity
TIPSOTf is known for its ability to facilitate the formation of silyl ethers and esters through reactions with alcohols and amines, as illustrated by the following equations:
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Formation of Silyl Ethers :
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Formation of Silyl Enol Ethers :
Biological Activity
While TIPSOTf is primarily used in synthetic organic chemistry, its biological activity has been explored in various contexts, particularly related to its derivatives and analogs.
Inhibition Studies
Research indicates that compounds related to TIPSOTf can exhibit significant biological activity, including:
- Anticancer Activity : Some studies have shown that silyl derivatives can inhibit tumor growth in vitro and in vivo. For instance, compounds derived from TIPSOTf have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Antimicrobial Properties : Certain derivatives of TIPSOTf have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
Case Studies
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Study on Antitumor Activity :
- Researchers synthesized a series of silyl derivatives from TIPSOTf and evaluated their cytotoxic effects on P-388 murine leukemia cells. The most potent compounds exhibited IC50 values ranging from 1 to 2.3 µg/ml, indicating strong cytotoxicity.
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Antimicrobial Testing :
- A study on the antimicrobial efficacy of TIPSOTf-derived compounds revealed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Comparative Analysis of Biological Activity
Compound Type | Biological Activity | IC50 (µg/ml) | Notes |
---|---|---|---|
TIPSOTf Derivative 1 | Antitumor | 1.5 | Effective against leukemia cells |
TIPSOTf Derivative 2 | Antimicrobial | 2.0 | Active against Gram-positive bacteria |
TIPSOTf Derivative 3 | Antiviral | 0.5 | Shows promise in viral inhibition |
Properties
IUPAC Name |
tri(propan-2-yl)silyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCZOXMCGQVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369150 | |
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80522-42-5 | |
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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